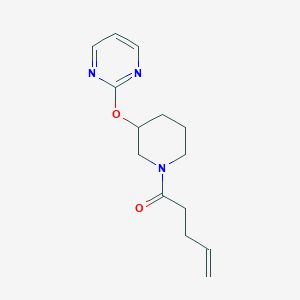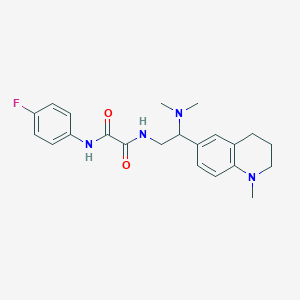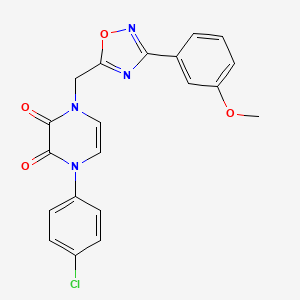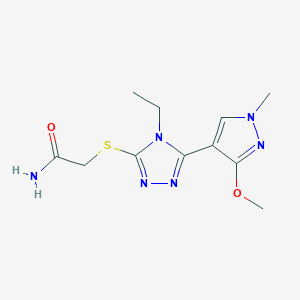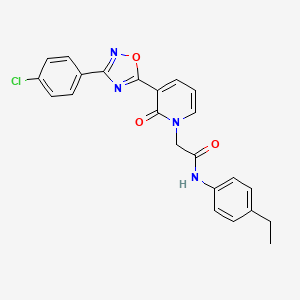![molecular formula C19H21NO4 B2422356 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide CAS No. 1170998-86-3](/img/structure/B2422356.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide” is an amide derivative with a benzo[d][1,3]dioxol-5-yl group attached to the nitrogen atom and a phenyl group attached to the carbon atom of the amide . The benzo[d][1,3]dioxol-5-yl group is a common motif in organic chemistry and is found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and UV-Vis spectroscopy, as well as single crystal X-ray diffraction .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures have been used in various chemical reactions. For example, benzo[d][1,3]dioxol-5-ylmethylene derivatives have been used for the detection of heavy metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a combination of experimental techniques and computational methods .Aplicaciones Científicas De Investigación
Anticonvulsant and Neuroprotective Effects
Research on derivatives of similar compounds has revealed significant anticonvulsant and neuroprotective properties. For instance, a study on N-(substituted benzothiazol-2-yl)amide derivatives highlighted a specific compound with promising anticonvulsant activity and neuroprotective effects, suggesting potential applications in the development of treatments for neurological disorders (Hassan, Khan, & Amir, 2012).
Endothelin Antagonism for Cardiovascular Disorders
Another study focused on biphenylsulfonamide derivatives as endothelin-A (ETA) selective antagonists, indicating therapeutic potential in managing cardiovascular diseases, such as hypertension and heart failure. The research identified compounds with improved binding and functional activity, showcasing the importance of structural modifications for enhanced efficacy (Murugesan et al., 1998).
Chemical Synthesis and Characterization
The synthesis and characterization of similar compounds for potential applications in various fields, including pharmaceuticals and materials science, have been documented. For example, a study on the synthesis and anti-juvenile hormone activity of certain benzoates demonstrates the broad utility of these compounds in agricultural applications, particularly as insect growth regulators (Furuta et al., 2006).
Potential for Cancer and Antimicrobial Research
Additionally, compounds with structural affinities have been evaluated for their anticancer and antimicrobial activities. For instance, derivatives have been synthesized and assessed for their ability to inhibit mammary tumor growth and estrogen biosynthesis, suggesting potential applications in cancer therapy (Hartmann & Batzl, 1986). Furthermore, studies on the antimicrobial properties of carbamoyl-containing derivatives indicate their usefulness in developing new antimicrobial agents (Tlekhusezh et al., 1999).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-19(8-4-7-15-5-2-1-3-6-15)20-11-12-22-16-9-10-17-18(13-16)24-14-23-17/h1-3,5-6,9-10,13H,4,7-8,11-12,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQRIVXLEOVYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate](/img/structure/B2422273.png)
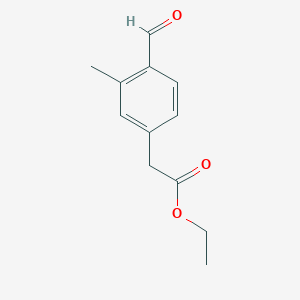
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2422275.png)

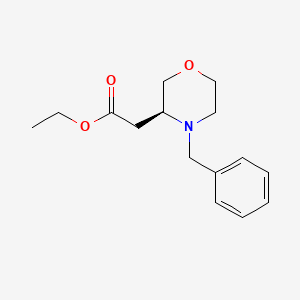
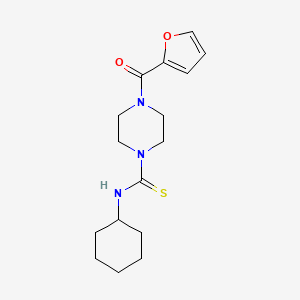
![6-(azepan-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2422281.png)
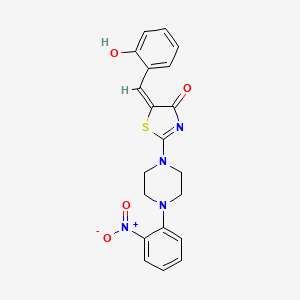
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)
